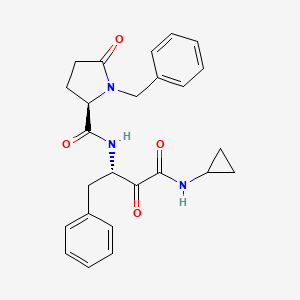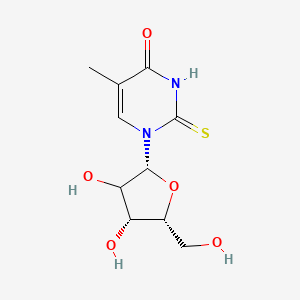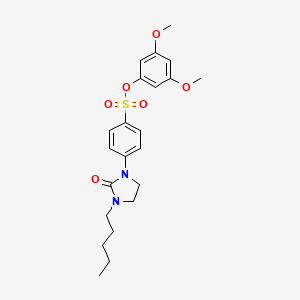
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) is a deuterated derivative of N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) typically involves the acetylation of S-(N-methyl-carbamoyl)-L-cysteine with deuterated acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) may involve large-scale acetylation reactions followed by purification processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Employed in studies involving protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) involves its interaction with specific molecular targets and pathways. The compound can modify cysteine residues in proteins, affecting their function and activity. This modification can influence various biological processes, including enzyme activity and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine
- N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3
- N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d5
Uniqueness
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) is unique due to the presence of deuterium atoms, which provide stability and allow for precise tracing in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required.
Eigenschaften
Molekularformel |
C19H35N3O4S |
|---|---|
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(trideuteriomethylcarbamoylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H12N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4(10)9-5(6(11)12)3-14-7(13)8-2/h11-13H,1-10H2;5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t;5-/m.0/s1/i;2D3 |
InChI-Schlüssel |
JNXNAWKGRASTPR-ZQHITYHUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC(=O)SC[C@@H](C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Kanonische SMILES |
CC(=O)NC(CSC(=O)NC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



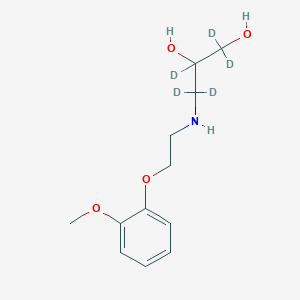
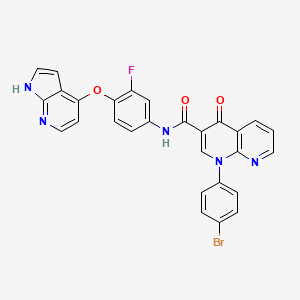
![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)
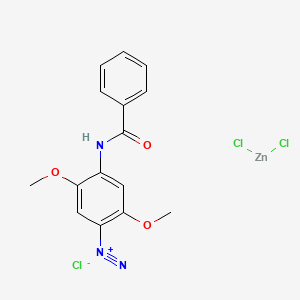
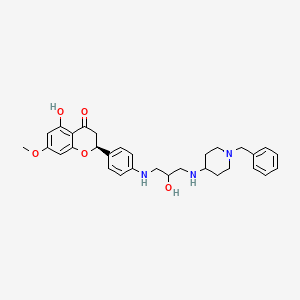
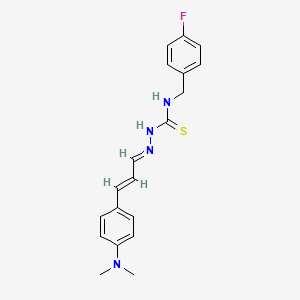
![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)
